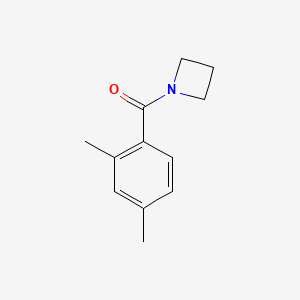
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as FTCD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit NF-κB signaling, leading to a reduction in cytokine production. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, indicating its potential as a therapeutic agent. Another advantage is that it has a relatively simple synthesis method, making it accessible for researchers. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that its effects may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential in combination with other therapeutic agents. Additionally, future research could investigate the effects of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide on other diseases and physiological processes. Furthermore, research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetic properties.
Méthodes De Synthèse
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Inflammation research has demonstrated that N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorder research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-9(2)18-10(3)13(8)14(17)16-12-6-4-5-11(15)7-12/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGIOAXDLLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC(=CC=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

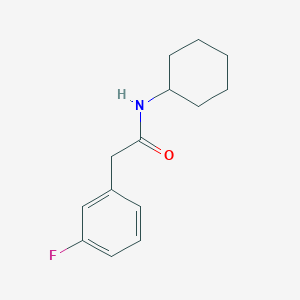
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
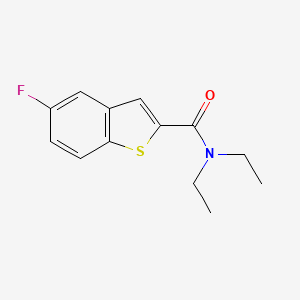

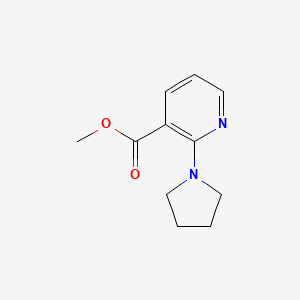
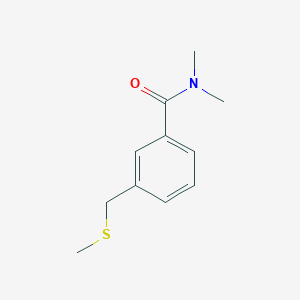
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
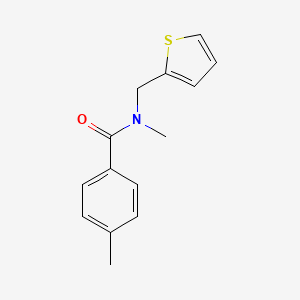
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
